molecular formula C9H11N B2491365 (2S)-1-methyl-2-phenylaziridine CAS No. 33815-65-5

(2S)-1-methyl-2-phenylaziridine

Cat. No.: B2491365
CAS No.: 33815-65-5
M. Wt: 133.194
InChI Key: NTWLTKMOHDXNCK-YHMJZVADSA-N
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Description

Chiral Aziridines as Versatile Synthetic Intermediates and Building Blocks

Chiral aziridines are esteemed as versatile synthetic intermediates primarily due to the high reactivity of their strained three-membered ring. researchgate.netnih.gov This ring strain facilitates regio- and stereoselective ring-opening reactions with a wide array of nucleophiles, providing access to a diverse range of more stable, chiral amines with predictable stereochemistry at α and β positions. frontiersin.org The synthetic utility of aziridines is analogous to that of their oxygen-containing counterparts, epoxides, which are also highly valued in synthesis. researchgate.net

The ability to function as both a chiral synthon and incorporate a chiral auxiliary makes certain aziridines particularly powerful in asymmetric synthesis. nih.gov For instance, derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid serve this dual role, where the 1-phenylethyl group acts as a removable chiral director. nih.gov The development of catalytic asymmetric methods has further expanded the accessibility and application of enantiopure aziridines from achiral precursors. acs.org These methods include metal-catalyzed aziridinations of olefins, which have become increasingly efficient and selective. acs.orgrsc.org

Stereochemical Significance in Nitrogen-Containing Scaffolds

The stereochemical integrity of chiral aziridines is a cornerstone of their utility in constructing complex nitrogen-containing molecules, which are prevalent in natural products and pharmaceuticals. nih.govnih.gov The aziridine (B145994) ring provides a rigid framework where the stereocenters, once established, can be transferred to the product of a ring-opening reaction with high fidelity. sigmaaldrich.com This stereocontrolled installation of amine functionalities is a significant advantage in target-directed synthesis. sigmaaldrich.com

Unlike open-chain amines which can undergo rapid pyramidal inversion at the nitrogen atom, leading to a loss of stereochemical information, the nitrogen in an aziridine ring has a higher barrier to inversion. nih.gov This configurational stability is crucial for maintaining the chirality of the molecule throughout synthetic sequences. nih.gov The predictable stereochemical outcome of their reactions, typically proceeding via an S(_N)2-type mechanism with inversion of configuration, allows for the precise construction of vicinal amino alcohols, diamines, and other valuable chiral building blocks. researchgate.netbioorg.org

Academic Research Trajectories for (2S)-1-methyl-2-phenylaziridine and Analogues

Research involving this compound and its analogues has largely focused on their synthesis and, more extensively, their ring-opening reactions to generate valuable chiral molecules. The reactivity of the aziridine ring is profoundly influenced by the nature of the substituent on the nitrogen atom.

For N-alkyl aziridines like this compound, the nitrogen atom is basic and the ring is considered "non-activated." nih.govbioorg.org These aziridines are relatively inert to nucleophilic attack and require activation by an electrophile, such as a protic or Lewis acid, to form a reactive aziridinium (B1262131) ion. nih.govbioorg.org Research has demonstrated that alkylation of the aziridine nitrogen, for instance with methyl triflate, can generate a stable N-methylaziridinium ion, which then undergoes regioselective ring-opening by various nucleophiles. nih.gov This "N-methylative aziridine ring-opening" strategy has been employed as a key step in the synthesis of several biologically important molecules. nih.gov

In contrast, aziridines bearing electron-withdrawing groups on the nitrogen (e.g., N-tosyl or N-acyl) are "activated" and react more readily with nucleophiles without the need for an external activator. bioorg.org Studies on analogues such as 2-phenyl-N-tosylaziridine show that ring-opening with alcohols in the presence of a Lewis acid like Cu(OTf)(_2) proceeds smoothly to yield 1,2-amino ethers. The higher inherent strain of the aziridine ring compared to the analogous four-membered azetidine (B1206935) ring makes these reactions more facile.

The regioselectivity of the ring-opening is a key area of investigation. For 2-aryl aziridines, nucleophilic attack can occur at either the benzylic carbon (C2) or the unsubstituted carbon (C3). The outcome is controlled by a combination of steric and electronic factors, as well as the nature of the nucleophile and activating agent. For instance, a Ti/Ni dual-catalytic system has been developed for the branched-selective cross-coupling of 2-alkyl aziridines with aryl iodides, a reaction that typically favors the linear product. nih.gov

The synthesis of enantiomerically pure aziridines is another major research focus. Methods often involve the cyclization of chiral amino alcohols derived from natural sources like amino acids. nih.gov For example, N-(1-phenylethyl)aziridine-2-carboxylates are synthesized via the Gabriel-Cromwell reaction, followed by chromatographic separation of diastereomers. nih.gov

Physico-chemical Properties of this compound

This interactive table summarizes key predicted properties of the title compound.

PropertyValue
Molecular Formula C₉H₁₁N
Molar Mass 133.19 g/mol
Boiling Point 182.6 ± 9.0 °C
pKa 6.91 ± 0.40
Density 1.036 ± 0.06 g/cm³
Data sourced from ChemBK

Regioselectivity in Ring-Opening of 2-Phenylaziridine (B142167) Analogues

This table illustrates how the nitrogen substituent and reaction conditions influence the outcome of ring-opening reactions.

Aziridine AnalogueActivating Agent / CatalystNucleophileMajor Ring-Opening PositionProduct Type
(2R,1'R)-2-Acyl-(1'-phenylethyl)aziridineAcid Chlorides (e.g., AcCl)Cl⁻ (internal)C2 (inversion)β-Amino-α-chlorocarbonyls
N-Tosyl-2-phenylaziridineLewis Acid (e.g., BF₃·OEt₂)AlcoholsC2β-Alkoxy-α-amino compounds
2-Alkyl AziridinesTi/Ni Dual CatalystAryl IodidesC2 (branched)β-Phenethylamine derivatives
N-(1-phenylethyl)aziridineMethyl Triflate (MeOTf)Acetate, Azide (B81097)C2 or C3N-Alkylated amines
Information compiled from multiple sources nih.govfrontiersin.orgbioorg.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methyl-2-phenylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWLTKMOHDXNCK-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of 2s 1 Methyl 2 Phenylaziridine and Derivatives

Regio- and Stereoselective Ring-Opening Reactions

The ring-opening of aziridines can proceed with high regio- and stereoselectivity, providing access to a diverse array of functionalized amines. mdpi.comchemrxiv.org The outcome of these reactions is dictated by a combination of electronic and steric factors, as well as the reaction conditions employed.

The reaction of aziridines with nucleophiles is a fundamental transformation. mdpi.comresearchgate.net The regioselectivity of nucleophilic attack is highly dependent on the nature of the aziridine (B145994), specifically whether it is "activated" by an electron-withdrawing group on the nitrogen atom or "non-activated" with an electron-donating group. mdpi.comnih.gov

The cleavage of the C–N bond in aziridines can be subject to either kinetic or thermodynamic control, leading to different product distributions. beilstein-journals.org

Under kinetically controlled conditions, the reaction is rapid and the product formed is the one that results from the lowest energy transition state. This is often observed at lower temperatures. For instance, in the reaction of certain bicyclic aziridine systems with methanol (B129727) at room temperature, the kinetically favored product is formed rapidly. beilstein-journals.org

Conversely, under thermodynamically controlled conditions, the reaction is allowed to reach equilibrium, and the most stable product is the major one. This is typically achieved by heating the reaction mixture for a longer duration. In the same bicyclic aziridine system, heating leads to the irreversible formation of the thermodynamically more stable product. beilstein-journals.org

The interplay between kinetic and thermodynamic control is a crucial consideration in designing synthetic strategies involving aziridine ring-opening reactions.

The presence of benzylic or allylic substituents on the aziridine ring significantly directs the regioselectivity of nucleophilic ring-opening reactions. These substituents can stabilize a developing positive charge on the adjacent carbon atom, favoring an S_N1-like mechanism.

In the case of 2-arylaziridines, computational studies have shown that palladium-catalyzed ring-opening arylation with a Pd/SIPr catalyst proceeds selectively at the sterically more demanding benzylic C2-position. acs.org This selectivity is attributed to the electronic stabilization provided by the phenyl group. acs.org The ring-opening step is the regioselectivity-determining step in the catalytic cycle. acs.org

Similarly, allylic substituents also influence the regioselectivity. For instance, the palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids yields allylic amines with high regioselectivity through an S_N2-type ring opening. mdpi.com

Transition metal catalysis provides a powerful tool for controlling the regioselectivity and stereoselectivity of aziridine ring-opening reactions. mdpi.com Various metals, including palladium and zinc, have been employed to facilitate these transformations.

Nucleophile-Induced Ring Opening

Metal-Catalyzed Ring Opening
Palladium-Catalyzed Borylative Ring Opening

Palladium catalysts, in conjunction with specific ligands, can effectively catalyze the borylative ring-opening of aziridines. For example, a Pd/P(t-Bu)₂Me catalyst has been shown to promote the C3-selective ring-opening C–B cross-coupling of 2-arylaziridines with bis(pinacolato)diboron (B136004) (B₂(pin)₂). acs.org Computational studies on the reaction of 2-phenylaziridine (B142167) with B₂(pin)₂ using this catalytic system have provided insights into the reaction mechanism. acs.org The mechanism is proposed to involve oxidative addition of the aziridine to the palladium center, followed by transmetalation and reductive elimination. acs.org The regioselectivity is determined during the initial aziridine ring-opening step. acs.org

Ammonium (B1175870) Zincate-Catalyzed Regioselective Opening

Ammonium zincates, such as [TBA]₂[ZnI₄], have emerged as effective catalysts for the regioselective dimerization of non-activated aziridines to form symmetrically substituted piperazines. nih.govunimi.itnih.gov In the case of (2S)-1-methyl-2-phenylaziridine, the use of ammonium zincate catalysts leads to the formation of meso- and (±)-1,4-dimethyl-2,5-diphenylpiperazine. nih.gov The catalytic activity of the zincates follows the order [TBA]₂[ZnI₄] > [TBA]₂[ZnBr₄] > [TBA]₂[ZnCl₄], which correlates with the leaving group ability of the halide anion. nih.gov

Below is a table summarizing the results of the ammonium zincate-catalyzed dimerization of 1-methyl-2-phenylaziridine. nih.gov

CatalystConversion (%)Selectivity (%)TOF (h⁻¹)
[TBA]₂[ZnI₄]99976.1
[TBA]₂[ZnBr₄]99956.1
[TBA]₂[ZnCl₄]99856.1
[TBA][FeBr₄]99456.1
ZnI₂99<56.1
Reaction conditions: 1-methyl-2-phenylaziridine (1 mmol), catalyst (2.5 mol%), CH₃CN (1 mL), 75 °C, 16 h. Conversion determined by GC. Selectivity for meso- and (±)-1,4-dimethyl-2,5-diphenylpiperazine determined by ¹H NMR.

Aziridinium (B1262131) Ion Intermediates and Reactivity

Aziridinium ions are highly reactive intermediates formed by the protonation or alkylation of the nitrogen atom of an aziridine ring. Their formation significantly activates the strained three-membered ring towards nucleophilic attack.

The treatment of non-activated aziridines with acid chlorides, such as acetyl chloride, generates N-acylaziridinium ions. These intermediates are highly susceptible to ring-opening by the halide counterion. The acylation of the nitrogen atom makes it a better leaving group, facilitating the cleavage of the C-N bond. In the case of 2-phenyl-substituted aziridines, the ring-opening of the N-acylaziridinium ion occurs at the benzylic C2-position. nih.gov This pathway provides a route to β-amino-β-chlorocarbonyl compounds. nih.gov

The regioselectivity of the ring-opening of N-acylaziridinium ions derived from 2-acylaziridines generally favors attack at the C2 position, although exceptions exist depending on the specific electrophiles and nucleophiles used. nih.gov

The alkylation of the aziridine nitrogen with a methylating agent, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), forms a stable N-methylaziridinium ion. rsc.orgnih.gov This process, known as N-methylative aziridine ring-opening, activates the aziridine for subsequent reaction with various nucleophiles. nih.govnih.gov This method has proven valuable for the synthesis of N-methylated amine-containing molecules. nih.gov

For enantiomerically pure 2-substituted aziridines, this reaction proceeds in a completely regio- and stereoselective manner, yielding optically pure acyclic amine derivatives. rsc.org The nucleophile attacks one of the ring carbons, leading to the opening of the three-membered ring. The regiochemical outcome, whether attack occurs at the α- or β-carbon relative to the nitrogen, is dependent on the substituents on the aziridine ring and the nature of the nucleophile. nih.gov

The N-methylative aziridine ring-opening has been successfully employed in the synthesis of various biologically important molecules. nih.gov For example, the reaction of a bicyclic aziridine with a cyanide nucleophile following N-methylation was a key step in the preparation of a fragment for a fluoroquinolone antibiotic. researchgate.net

Ring Expansion and Rearrangement Reactions

In addition to ring-opening reactions, aziridines can undergo ring expansion and rearrangement reactions to form larger heterocyclic systems or structural isomers.

The reaction of non-activated aziridine-2-carboxylates with chloroformates can lead to the formation of oxazolidin-2-ones. This transformation is initiated by the formation of an N-acylaziridinium ion intermediate. A subsequent double nucleophilic addition at the C2 chiral center of the aziridine results in the formation of the five-membered oxazolidinone ring with retention of configuration. clockss.org Similarly, the reaction of 1-phenylaziridine (B8801501) with carbon dioxide in the presence of catalysts like tetraphenylstibonium (B1235638) bromide can produce 3-phenyl-2-oxazolidone. oup.com

The table below summarizes the conversion of various aziridine derivatives to oxazolidin-2-ones.

Starting AziridineReagentProductYieldReference
N-[(R)-1-phenylethyl]aziridinecarboxylateChloroformatesOxazolidinoneHigh clockss.org
1-PhenylaziridineCarbon Dioxide3-Phenyl-2-oxazolidone- oup.com

Substituted aziridines can undergo thermal rearrangements to yield different cyclic structures. For instance, the thermal rearrangement of allyl-substituted 2H-azirines is a known method for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes. acs.org While this example involves an azirine, a related class of compounds, it highlights the propensity of strained three-membered nitrogen heterocycles to undergo rearrangements.

A more recent development is the aza-quasi-Favorskii rearrangement, which allows for the synthesis of highly substituted aziridines from β-aminoketone precursors via an azetidine (B1206935) intermediate. chemistryviews.org This reaction represents a nitrogen analogue of the quasi-Favorskii rearrangement and provides a novel route to complex aziridine structures. chemistryviews.org

The table below provides examples of thermal rearrangements involving aziridine-related structures.

Starting MaterialReaction TypeProductReference
Allyl substituted 2H-azirinesThermal Rearrangement3-Azabicyclo[3.1.0]hex-2-enes acs.org
β-AminoketoneAza-quasi-Favorskii RearrangementHighly substituted aziridines chemistryviews.org

Synthetic Functionalization and Derivatization

The ability to modify the aziridine ring at different positions with high stereocontrol is crucial for its application in asymmetric catalysis and the synthesis of complex chiral molecules.

The nitrogen atom of the aziridine ring can be readily modified. For instance, a bulky trityl group can be attached to the aziridine nitrogen to provide steric hindrance, which can direct the coordination of a metal donor. semanticscholar.org This modification is a key strategy in the design of chiral ligands for asymmetric synthesis. semanticscholar.org

The carbon atoms of the aziridine ring can also be functionalized. For example, the synthesis of chiral N-phosphoryl aziridines has been achieved through the enantioselective aziridination of alkenes. nih.gov This method allows for the introduction of a phosphoryl group onto the aziridine nitrogen while controlling the stereochemistry at the carbon centers. nih.gov Additionally, the synthesis of highly substituted chiral aziridines can be achieved from N-tert-butylsulfinylketimines with high diastereoselectivity. rsc.org

Enantiopure aziridines are widely used as ligands in asymmetric reactions. semanticscholar.org Their effectiveness stems from the close proximity of the chiral center to the coordinating nitrogen atom. semanticscholar.org By incorporating other heteroatoms, bidentate and multidentate ligands can be created that enhance stereoselectivity in various metal-catalyzed carbon-carbon bond-forming reactions. semanticscholar.org

Chiral aziridine-phosphine ligands have proven to be effective organocatalysts. mdpi.com For example, a series of enantiomerically pure aziridines containing a phosphine (B1218219) moiety have been successfully used in asymmetric intramolecular Rauhut–Currier reactions of p-quinone derivatives, yielding chiral phenols with high enantiomeric excess (up to 98% ee). mdpi.com The stereochemical outcome of the reaction can be controlled by using the appropriate enantiomer of the catalyst. mdpi.com

Table 1: Asymmetric Rauhut–Currier Reaction Catalyzed by Aziridine-Phosphine 6

Substrate Product Yield (%) ee (%)
9 10 92 95
11 16 85 92
12 17 88 98
13 18 90 96

| 14 | 19 | 81 | 91 |

Data sourced from a study on asymmetric Rauhut–Currier reactions. mdpi.com The table shows the effectiveness of an (S)-configured chiral aziridine-phosphine catalyst in producing various chiral phenols with high yields and enantiomeric excesses.

New bidentate N,S-ligands based on aziridines with a para-substituted phenyl sulfide (B99878) group have been synthesized and evaluated in palladium-catalyzed Tsuji–Trost reactions and in the addition of diethylzinc (B1219324) and phenylethynylzinc to benzaldehyde. mdpi.com High enantiomeric ratios (up to 94.2:5.8) were achieved in the addition reactions using an aziridine ligand with a p-nitro phenyl sulfide group. mdpi.com These results highlight the influence of electronic effects on the enantioselectivity of the catalyzed reactions. mdpi.com The presence of electron-donating or electron-withdrawing groups in the phenylsulfanyl moiety modulates the electron density on the sulfur atom, thereby affecting the strength of the sulfur-metal bond. semanticscholar.org

Table 2: Palladium-Catalyzed Tsuji–Trost Reaction with Chiral N,S-Ligands

Ligand Yield (%) ee (%)
15 75 30
16 72 25
17 68 22
18 78 28

| 19 | 65 | 15 |

Data from a study on palladium-catalyzed Tsuji–Trost reactions. mdpi.com The table illustrates the catalytic activity of various synthesized sulfanylaziridines.

While direct examples of this compound incorporated into bis(oxazoline) ligands are not prevalent in the searched literature, the principles of using chiral backbones to construct effective ligands are well-established for oxazoline-based systems. nih.govrsc.org Chiral bis(oxazoline) ligands are a highly successful class of ligands in asymmetric catalysis. nih.gov The modular nature and ready accessibility from chiral β-amino alcohols contribute to their widespread use. nih.gov It is conceivable that the chiral backbone of this compound could be incorporated into the design of novel bis(oxazoline) or related ligands to influence the stereochemical outcome of catalytic reactions.

Cross-Coupling Reactions of Functionalized Aziridines

The functionalization of aziridines through transition-metal-catalyzed cross-coupling reactions has emerged as a powerful strategy for the stereospecific and regioselective formation of carbon-carbon and carbon-heteroatom bonds. These reactions leverage the inherent ring strain of the aziridine ring, which acts as an electrophilic partner. Various catalytic systems, primarily based on palladium, nickel, and copper, have been developed to couple aziridines with a wide range of nucleophilic partners. These transformations provide access to structurally diverse and enantioenriched amines, which are valuable building blocks in medicinal chemistry and materials science.

Nickel-Catalyzed Negishi Cross-Coupling of N-Alkylaziridines

A significant advancement in the cross-coupling of non-activated aziridines involves the use of nickel catalysis in Negishi-type reactions. Research has demonstrated the first nickel-catalyzed carbon-carbon bond-forming reaction between simple alkyl aziridines and organozinc reagents. princeton.edunih.gov This methodology represents a rare example of a catalytic cross-coupling reaction that employs a non-allylic and non-benzylic C(sp³)–N bond as an electrophile. princeton.edunih.gov

A key innovation in this area is the utilization of a specific N-protecting group, the cinsyl (Cn) group, which bears an electron-deficient olefin. This directing group is crucial for the success of the reaction as it facilitates the oxidative addition of the nickel catalyst to the less hindered C-N bond of the aziridine and subsequently aids in the reductive elimination step to furnish the cross-coupled product. princeton.edu

The reaction exhibits broad applicability with various alkylzinc reagents, including those bearing functional groups like nitriles and acetals. princeton.edu For instance, the coupling of an N-cinsyl-protected 2-butylaziridine with different organozinc reagents proceeds in good yields, demonstrating the functional group tolerance of the method.

Below is a table summarizing the nickel-catalyzed Negishi cross-coupling of a functionalized aziridine with various organozinc reagents.

EntryOrganozinc Reagent (RZnI)ProductYield (%)
1PhZnIN-Cinsyl-2-butyl-2-phenyl-ethylamine75
2(4-MeOPh)ZnIN-Cinsyl-2-butyl-2-(4-methoxyphenyl)ethylamine72
3(2-Naphthyl)ZnIN-Cinsyl-2-butyl-2-(naphthalen-2-yl)ethylamine68
4(CH₂CH₂Ph)ZnIN-Cinsyl-2,4-diphenylethylamine80
5(c-Hex)ZnIN-Cinsyl-2-butyl-2-cyclohexylethylamine65

Reaction Conditions: Aziridine (1.0 equiv), RZnI (2.0 equiv), Ni(COD)₂ (10 mol%), ligand (12 mol%), additive (2.0 equiv) in a suitable solvent at a specified temperature. princeton.edu

Mechanistic studies suggest that the reaction proceeds through a Ni(I)/Ni(III) catalytic cycle. The inclusion of halide additives has been shown to improve the regioselectivity of the reaction, favoring the formation of the linear product by promoting the generation of a bulkier, anionic nickel catalyst that preferentially adds to the less sterically hindered C-N bond of the aziridine. princeton.edu

Palladium-Catalyzed Cross-Coupling of Aziridinylzinc Reagents

In addition to using aziridines as electrophiles, they can also be converted into nucleophilic partners for cross-coupling reactions. The formation of aziridinylzinc chloride intermediates allows for their subsequent palladium-catalyzed coupling with aryl and alkenyl halides. nih.gov This approach provides products with the retention of the aziridine's stereochemistry. nih.gov

The success of this Negishi-type coupling relies on the use of a highly reactive palladium catalyst, such as Pd₂(dba)₃ with a bulky phosphine ligand like [(tBu)₃PH]BF₄, which can suppress the thermal decomposition of the aziridinylzinc intermediate. nih.gov This method has been successfully applied to the coupling of N-protected 2-aziridinylzinc chloride with various electrophiles, including iodobenzene (B50100), methyl 4-bromobenzoate, and vinyl bromide, affording the corresponding functionalized aziridines in good yields. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions have also been explored for the functionalization of aziridines. These reactions often proceed through a nucleophilic ring-opening mechanism. For example, copper catalysis can be employed in the cross-dehydrogenative coupling of tertiary amines with ketones. nih.gov While not a direct cross-coupling of the aziridine ring itself, related copper-catalyzed methodologies highlight the versatility of this metal in C-N bond formation. More directly, copper-catalyzed reactions of epoxides with gem-diborylmethane have been shown to be applicable to aziridines, providing access to γ-borylated amines. rsc.org

Mechanistic and Theoretical Investigations of Aziridine Chemistry

Mechanistic Studies of Aziridine (B145994) Ring Formation (Aziridination)

Aziridination, the formation of an aziridine ring, is a key carbon-nitrogen bond-forming reaction. mdpi.com It is often achieved through the transfer of a nitrogen atom to an olefin. Mechanistic studies, combining both experimental and computational approaches, have been pivotal in understanding the nuanced pathways of this transformation.

The mechanism of aziridination can proceed through either a concerted or a stepwise pathway, a distinction that is often dependent on the catalyst and reactants involved.

Concerted Pathway: In a concerted mechanism, the two C-N bonds of the aziridine ring are formed in a single transition state. This pathway is often associated with reactions involving singlet nitrene intermediates.

Stepwise Pathway: A stepwise mechanism involves the formation of an intermediate before the final ring closure. For instance, DFT (Density Functional Theory) studies on dirhodium-catalyzed intramolecular reactions have shown that both C-H amination and alkene aziridination can proceed through a stepwise process. nih.gov In some iron-mediated aziridination reactions, two parallel pathways have been identified: one involving an azametallacyclobutane intermediate leading to a syn-aziridine product, and another responsible for the anti-aziridine product, both originating from a common imidoiron(IV) intermediate. figshare.com

Computational analyses, such as potential energy surface calculations, can help distinguish between these pathways. For example, a stepwise reaction will show a distinct intermediate on the energy profile, whereas a concerted reaction will not. researchgate.net The choice between these pathways can be influenced by factors such as the electronic properties of the catalyst and the stability of potential intermediates. researchgate.net

The spin state of the reactive nitrogen species, typically a nitrene, plays a critical role in the mechanism and stereochemical outcome of aziridination. nih.gov

Singlet Nitrenes: These species generally react in a concerted, stereospecific manner. The reaction of a singlet nitrene with an alkene involves a cheletropic addition where the stereochemistry of the alkene is retained in the aziridine product. Recent studies have demonstrated that photoinduced azoxy-triazenes can generate free singlet nitrenes upon visible-light excitation, leading to the chemoselective aziridination of various alkenes. nih.govacs.org

Triplet Nitrenes: Triplet nitrenes react via a stepwise mechanism involving a diradical intermediate. This pathway often leads to a loss of stereospecificity, as bond rotation can occur in the intermediate before ring closure. DFT studies on dirhodium-catalyzed reactions have identified both singlet and triplet pathways. nih.gov In some systems, a mixed singlet-triplet pathway is preferred, where the reaction initiates on the triplet surface and then converts to a singlet state. nih.gov The choice between singlet and triplet pathways can be influenced by the catalyst; for example, Ru-based photoredox catalysts can redirect a reaction from a triplet nitrene pathway (leading to C-H insertion) to a nitrogen radical anion pathway that produces aziridines. nih.govacs.org

The interplay between these spin states is a key area of mechanistic investigation, as controlling the spin state allows for control over the reaction products.

In some catalytic systems, a stereoconvergent mechanism can operate, where a mixture of stereoisomeric starting materials yields a single stereoisomeric product. This is particularly valuable in asymmetric synthesis. For example, nickel-catalyzed Negishi cross-coupling of alkyl aziridines has been shown to proceed via a stereoconvergent mechanism where the sulfonamide directing group controls the formation of the C-C bond. acs.org This implies that regardless of the initial stereochemistry of the aziridine, the directing group guides the reaction to a single, predictable stereochemical outcome.

The formation of aziridines often proceeds through highly reactive, transient intermediates. Their identification and characterization are crucial for a complete mechanistic understanding.

Nitrenes: Metal-nitrene (or imido) complexes are common intermediates in catalytic aziridination. researchgate.net These can exist as Fischer-type nitrenes or as nitrene radicals. nih.gov Cobalt(III) nitrene radical complexes, for example, are proposed as key intermediates in reactions using cobalt-porphyrin catalysts and are known to react via radical-type mechanisms. nih.gov

Metallacycles: In some metal-catalyzed aziridinations, an azametallacyclobutane intermediate is formed. Combined experimental and computational studies of an iron-mediated aziridination of cis-1-phenylpropene proposed that such a metallacycle collapses to provide the syn-aziridine product. figshare.com

Ylides: Aziridinium (B1262131) ylides are another class of reactive intermediates, formed from the reaction of an aziridine with a carbene. nih.gov These ylides can undergo various transformations, including rearrangements and cycloadditions, to furnish complex, nitrogen-containing heterocycles in a highly stereocontrolled manner. nih.govwisc.edu Their formation under mild, transition-metal-catalyzed conditions makes them attractive alternatives to traditional base-promoted methods. nih.gov

Carbocations: In enzymatic aziridination catalyzed by certain non-heme iron enzymes, evidence points to the formation of a carbocation intermediate. nih.govacs.org Following hydrogen abstraction by an Fe(IV)-oxo species, the resulting carbocation is trapped intramolecularly by the amine to form the aziridine ring. nih.govacs.orgnih.gov

Table 1: Key Reactive Intermediates in Aziridination

Intermediate Description Typical Reaction
Singlet Nitrene A neutral, electron-deficient nitrogen species with paired electrons. Reacts stereospecifically. Concerted [2+1] cycloaddition with olefins. nih.govacs.org
Triplet Nitrene A diradical nitrogen species with unpaired electrons. Reacts non-stereospecifically. Stepwise addition to olefins via a diradical intermediate. nih.gov
Metallacycle A cyclic intermediate containing a metal atom, such as an azametallacyclobutane. Collapse to form the aziridine ring, often with specific stereochemistry. figshare.com
Aziridinium Ylide A zwitterionic species formed from an aziridine and a carbene. Undergoes rearrangements or cycloadditions to form larger N-heterocycles. nih.gov
Carbocation A positively charged carbon species formed after C-H activation. Trapped by an intramolecular amine to form the C-N bond in enzymatic aziridination. nih.govacs.org

Mechanistic Insights into Aziridine Ring Opening and Subsequent Transformations

The high ring strain of aziridines makes them susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.netmdpi.com This reactivity is a cornerstone of their synthetic utility.

The ring-opening of aziridines typically proceeds via a nucleophilic substitution (SN2)-type mechanism, which results in the inversion of stereochemistry at the carbon atom being attacked.

The regioselectivity of the attack depends on the substitution pattern of the aziridine and the reaction conditions.

Neutral/Basic Conditions: Nucleophilic attack generally occurs at the less sterically hindered carbon atom.

Acidic Conditions: Under acidic conditions, the aziridine nitrogen is protonated, creating a more reactive aziridinium ion. The positive charge is better supported at the more substituted carbon, which can lead to nucleophilic attack at this more hindered position. The mechanism in this case can have more SN1-like character, although a pure SN1 reaction with a free carbocation is not always observed. nih.gov

For a compound like (2S)-1-methyl-2-phenylaziridine, nucleophilic attack at the benzylic carbon (C2) is often favored due to the electronic stabilization of the transition state by the phenyl group. A classic SN2 attack at this center would lead to a product with an inverted stereocenter. For example, palladium-catalyzed ring-opening cross-coupling reactions of 2-substituted aziridines have been shown to proceed via an SN2-type oxidative addition, resulting in stereoinversion. acs.org Similarly, ring expansion reactions of aziridines with sulfur nucleophiles like thiocyanic acid proceed with 100% stereospecificity via Walden inversion. researchgate.net

However, the stereochemical outcome can be substrate-dependent. In the hydrofluorination of aziridines, while alkyl-substituted aziridines give inversion products via a quasi-SN2 pathway, phenyl-substituted aziridines can yield racemized products, suggesting a quasi-SN1 pathway due to the stabilization of a carbocation-like intermediate by the phenyl group. nih.gov

Table 2: Stereochemical Outcomes of Aziridine Ring-Opening

Aziridine Substituent Nucleophile/Conditions Predominant Mechanism Stereochemical Outcome
Alkyl Strong Nucleophile (e.g., Thiol) SN2 Inversion researchgate.net
Phenyl Pd(0) Catalyst SN2-type Oxidative Addition Inversion acs.org
Phenyl Acidic (e.g., DMPU-HF) Quasi-SN1 Racemization nih.gov
Bicyclic Acidic (e.g., DMPU-HF) Quasi-SN2 Inversion nih.gov

Imidoanhydride Pathway in Aziridine Aldehyde-Driven Peptide Macrocyclization

The macrocyclization of peptides using aziridine aldehydes represents a significant synthetic strategy. Investigations into this process have revealed a deviation from the expected Ugi four-component condensation mechanism. rsc.org Instead, evidence points towards an imidoanhydride-driven pathway. rsc.orgnih.gov This pathway is initiated by the reaction of aziridine aldehyde dimers, peptides, and isocyanides to form peptide macrocycles. rsc.orgresearchgate.net

A key feature of this reaction is the high diastereoselectivity and rapid reaction times observed, with no formation of oligomeric byproducts. researchgate.net The kinetic and sequence-dependent behavior of the cyclization led to the proposal of the imidoanhydride pathway. researchgate.net This mechanism accounts for the observed high effective molarity and the diastereoselectivity of the macrocyclization process. rsc.org Further support for this pathway comes from the fact that N-alkylated peptide analogues, which would exhibit reduced nucleophilicity towards the proposed imidoanhydride intermediate, were found to be unreactive under the reaction conditions. nih.gov

Stereochemical Course of Piperazine (B1678402) Formation via Aziridine Dimerization

The dimerization of aziridines can lead to the formation of piperazines. In the context of reactions involving aziridine aldehydes, the formation of piperazinones has been a target of investigation. nih.gov The disrupted Ugi reaction with aziridine aldehydes allows the aziridine amine and the aldehyde to function independently due to a high kinetic barrier for condensation. nih.gov In the synthesis of piperazinones, the aldehyde group initiates the multicomponent process by reacting with an amino acid, while the aziridine nitrogen acts as a terminal nucleophile at a later stage. nih.gov This approach has enabled the synthesis of various aziridine amide-bearing piperazinones with diastereoselectivity that is dependent on the substrate. nih.gov

Distortion–Interaction Analysis in Palladium-Catalyzed Processes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. nih.govnih.gov In the context of aziridine chemistry, palladium catalysis has been employed for dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles. nih.gov These reactions proceed with high regio-, chemo-, and enantioselectivity to yield N-alkylated products. nih.gov

To understand the regioselectivity, particularly the exclusive formation of the branched product, a five-membered transition state is proposed. nih.gov The unfavorable steric interactions in one of the two diastereomeric π-allyl palladium intermediates dictate the enantiomeric outcome of the product. nih.gov This model is consistent with related reactions involving vinyl epoxides. nih.gov The development of ligands that can accelerate C-H cleavage by participating as an internal base in the transition state has been a key strategy in enhancing the efficiency of these palladium-catalyzed processes. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting chemical reactivity. nih.govnih.gov

Prediction and Verification of Reaction Mechanisms and Transition States

DFT calculations are instrumental in predicting and verifying the mechanisms of chemical reactions. nih.govarxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. researchgate.net The identification of transition states, characterized by a single imaginary frequency, is crucial for confirming the proposed reaction pathway. arxiv.orgresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then used to ensure that the transition state connects the correct reactants and products. researchgate.net This approach has been applied to study various reactions, including epoxidations and tautomerizations. nih.govresearchgate.net

Computational Analysis of Regio- and Stereoselectivity

DFT is a powerful tool for understanding and predicting the regio- and stereoselectivity of chemical reactions. nih.govresearchgate.net In palladium-catalyzed allylic alkylations of vinyl aziridines, DFT calculations can rationalize the exclusive formation of the branched product over the linear one. nih.gov By modeling the transition states for the formation of both possible products, the lower energy pathway can be identified, thus explaining the observed selectivity. nih.gov Similarly, in epoxidation reactions, DFT can be used to analyze the different possible approaches of the oxidizing agent to the double bond, thereby predicting the stereochemical outcome. researchgate.net

Investigation of Electronic Effects on Reactivity

The electronic properties of molecules are fundamental to their reactivity. imist.mascirp.org DFT calculations provide a means to investigate these properties through the analysis of various descriptors. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. scirp.org The HOMO-LUMO energy gap is an indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. scirp.orgresearchgate.net These maps visualize the electron density distribution and can identify nucleophilic and electrophilic sites within a molecule, providing insights into how it will interact with other reagents. scirp.org The electronic effects of different substituents on the reactivity of a core structure can be systematically studied using these computational methods. imist.ma

Conformational Analysis of Aziridine Complexes and Intermediates

The stereoelectronic properties and reactivity of aziridines are profoundly influenced by their conformation, which becomes particularly critical upon complexation with Lewis acids or transition metals, or when forming reactive intermediates. The conformational analysis of such species provides crucial insights into the mechanisms of stereoselective transformations involving the aziridine ring.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the potential energy surfaces of aziridine complexes and intermediates. rsc.org These studies allow for the identification of stable conformers and the quantification of energy differences between them. For instance, in the case of complexes with Lewis acids, such as boron trifluoride (BF₃), the coordination to the nitrogen atom can significantly alter the conformational preferences of the substituents on the aziridine ring. The geometry of the complex, including bond lengths and angles, and the rotational barriers around key single bonds are of particular interest.

While specific experimental or detailed computational studies on the conformational analysis of complexes of this compound are not extensively available in the reviewed literature, general principles can be applied. The interaction with a Lewis acid would likely lead to a preferred orientation of the phenyl and methyl groups to minimize steric hindrance. The analysis would involve locating various staggered and eclipsed conformers arising from rotation about the N-C and C-C bonds.

An illustrative example of the type of data obtained from a computational study on the conformational analysis of a hypothetical Lewis acid adduct of a 2-phenylaziridine (B142167) is presented in the table below. The relative energies of different conformers would be calculated to determine the most stable arrangement.

Table 1: Illustrative Conformational Analysis of a Hypothetical this compound-BF₃ Complex This table is for illustrative purposes to demonstrate the type of data generated in such a study, as specific data for the named compound was not found in the searched literature.

ConformerDihedral Angle (C-C-N-B)Relative Energy (kcal/mol)
Anti-periplanar180°0.0
Syn-periplanar5.2
+Gauche+60°1.5
-Gauche-60°1.8

Experimental techniques such as NMR spectroscopy can provide evidence for the predominant conformation in solution through the analysis of coupling constants and nuclear Overhauser effects (NOE). mdpi.com For example, studies on other chiral heterocycles have successfully used NMR in conjunction with computational modeling to elucidate conformational preferences. rug.nl

Studies on Thermal Rearrangement Pathways of Aziridines

The thermal behavior of aziridines is characterized by a variety of rearrangement reactions, driven by the release of ring strain. The nature of the substituents on the nitrogen and carbon atoms of the aziridine ring dictates the specific pathway that is favored. For N-alkyl-C-aryl aziridines like this compound, several thermal rearrangement pathways are conceivable.

One of the most common thermal reactions of aziridines is the cleavage of a C-C bond to form an azomethine ylide. This intermediate can then undergo a variety of pericyclic reactions, such as 1,3-dipolar cycloadditions with suitable dipolarophiles. The stereochemistry of the aziridine often controls the geometry of the resulting azomethine ylide and, consequently, the stereochemical outcome of the subsequent reactions.

Another potential thermal rearrangement pathway involves the cleavage of a C-N bond, which can lead to the formation of other heterocyclic systems or acyclic products. Theoretical studies on substituted N-acyl-2,2-dimethylaziridines have shown that multiple rearrangement pathways can compete, including hydrogen migration to form N-allylamides, and intramolecular attack of the acyl oxygen to form oxazolines. unipv.it While this compound lacks the N-acyl group, analogous migrations and rearrangements involving the phenyl and methyl substituents could be envisaged under thermal conditions. For instance, thermolysis of certain 2-vinyl-aziridines has been shown to yield 3-pyrrolines. rsc.org

Detailed mechanistic studies often involve kinetic analysis and the trapping of proposed intermediates. Computational studies are also invaluable for mapping the potential energy surface of the rearrangement, identifying transition states, and calculating activation barriers for competing pathways. unipv.it

Below is an illustrative data table showing the kind of information that would be sought in a study of the thermal rearrangement of a substituted aziridine.

Table 2: Illustrative Activation Energies for Thermal Rearrangement Pathways of a Hypothetical N-Alkyl-C-Aryl Aziridine This table is for illustrative purposes to demonstrate the type of data generated in such a study, as specific data for the named compound was not found in the searched literature.

Rearrangement PathwayProduct TypeCalculated Activation Energy (Ea, kcal/mol)
C-C Bond CleavageAzomethine Ylide Formation25.4
C-N Bond CleavageRearrangement to Allylic Amine32.1
rsc.org-Hydrogen ShiftIsomerization to Enamine35.8

The specific products and their distribution would depend on the reaction conditions, such as temperature and solvent. For example, the thermal decomposition of aryl azides can lead to the formation of aziridines, which can then undergo further rearrangements. rsc.org

Advanced Synthetic Applications of Chiral Aziridines

Utilizing (2S)-1-methyl-2-phenylaziridine and Related Aziridines as Chiral Building Blocks

The strategic use of chiral aziridines as synthons allows for the introduction of a defined stereocenter into a target molecule. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry plays a crucial role in their function.

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.gov Chiral aziridines serve as valuable precursors for the synthesis of larger, more complex heterocyclic systems. The ring-opening of aziridines can be followed by intramolecular cyclization to construct five- or six-membered rings. frontiersin.org For instance, the reaction of aziridines with imines and isocyanates, catalyzed by copper, can lead to the formation of imidazolidines and imidazolidinones, respectively. frontiersin.org This transformation effectively converts a three-membered ring into a five-membered one, offering a pathway to a diverse range of substituted heterocycles. frontiersin.org The regioselectivity of the aziridine (B145994) ring-opening is often influenced by the substituents on the aziridine ring, allowing for controlled synthesis of specific isomers. frontiersin.org

Furthermore, the development of novel synthetic methods continues to expand the utility of aziridines in heterocyclic synthesis. mdpi.com For example, a metal-free approach for the C4-heteroarylation of pyridines has been developed, highlighting the ongoing efforts to create more efficient and environmentally friendly synthetic routes. frontiersin.org

Preparation of Enantioenriched Amines and Amino Alcohols

Enantioenriched amines and amino alcohols are fundamental building blocks in medicinal chemistry. Chiral aziridines, including those related to this compound, provide a powerful tool for their synthesis. The regioselective reductive opening of the aziridine ring is a key strategy. nih.gov For example, the hydrogenation of 2-substituted N-(1-phenylethyl)aziridines can lead to the formation of enantiomerically pure amines. nih.gov

Similarly, 1,2-amino alcohols can be synthesized through the ring-opening of aziridines. organic-chemistry.org This can be achieved through hydrolysis in hot water or by reaction with various nucleophiles. organic-chemistry.org The synthesis of specific amino alcohols, such as those required for the production of biologically active compounds like (−)-cathinone, has been accomplished starting from chiral aziridine aldehydes. nih.gov The process involves the addition of an organometallic reagent to the aldehyde, followed by reductive ring-opening of the resulting aziridine alcohol. nih.gov

A notable application is in the synthesis of γ-aminobutyric acid (GABA) analogues. nih.gov Chiral 1,2-amino alcohols, derived from amino acids, can undergo a hydrogen-borrowing alkylation reaction to form C-C bonds, ultimately leading to enantioenriched GABA derivatives. nih.gov

Starting MaterialReagents and ConditionsProductReference
2-Substituted N-(1-phenylethyl)aziridinesStepwise hydrogenation, N-Boc protection, removal of chiral auxiliary, oxidation(−)-Cathinone nih.gov
Chiral aziridine aldehyde (2S,1'R)-6Phenylmagnesium bromide addition, hydrogenation, N-Boc protection, oxidation(−)-Cathinone hydrochloride nih.gov
Ester (2R,1'R)-5fArylation of Weinreb amide, stereoselective reduction, reductive ring-opening, cyclization, catalytic hydrogenation(R)-Rivastigmine precursor nih.gov
Chiral 1,2-amino alcohols[Cp*IrCl₂]₂, NaOtBu, tBuOHEnantioenriched γ-aminobutyric acids nih.gov

Access to Highly Strained Spiro-Aziridine Oxindoles

Spiro-aziridine oxindoles are structurally intriguing compounds with potential applications in medicinal chemistry. rsc.org Their synthesis often involves the reaction of an isatin-derived precursor with a suitable reagent to form the spirocyclic aziridine ring. A direct and highly diastereoselective method for synthesizing chiral spiro-aziridine oxindoles is the aza-Corey-Chaykovsky reaction of isatin-derived N-tert-butanesulfinyl ketimines. acs.orgnih.gov This reaction proceeds with excellent selectivity, favoring the formation of the (2S,3S)-diastereomer. acs.orgnih.gov

Another approach involves the enantioselective Mannich reaction of 3-bromooxindoles with N-Ts-imines, catalyzed by a cinchona alkaloid-derived catalyst, followed by silver nitrate-mediated cyclization to yield the spiro-aziridine oxindole (B195798) with high enantiomeric excess. rsc.org The ring-opening of these spiro-aziridine oxindoles with nucleophiles, such as in situ generated dithiocarbamates, provides a facile route to C3-functionalized 3-thiooxindoles. nih.gov

Reaction TypeKey ReagentsProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Aza-Corey–ChaykovskyIsatin-derived N-tert-butanesulfinyl ketiminesChiral spiro-aziridine oxindolesdr = 98:2 to >99:1 acs.orgnih.gov
Enantioselective Mannich/Cyclization3-Bromooxindoles, N-Ts-imines, Cinchona alkaloid catalyst, AgNO₃Spiroaziridinyl oxindolesHigh ee rsc.org
Asymmetric Neber Reaction/ReductionN/ASpiroaziridineN/A rsc.org

Stereoselective Synthesis of β-Amino-β-arylethylborates

While direct synthesis of β-Amino-β-arylethylborates from this compound is not explicitly detailed in the provided results, the broader context of catalytic asymmetric aziridination using borate (B1201080) catalysts is relevant. Catalysts derived from VANOL and VAPOL ligands with triphenylborate have been shown to be effective in the asymmetric aziridination of imines with ethyl diazoacetate. nih.gov This process yields N-benzhydryl aziridines with high enantiomeric induction, which can often be further purified to >99% ee through recrystallization. nih.gov The active catalyst in these reactions is believed to be a species involving one ligand molecule and two boron atoms. nih.gov This methodology provides a pathway to chiral aziridines that could potentially be converted to β-amino esters and subsequently to related borate derivatives.

Formation of Symmetric and Disubstituted Piperazines

The synthesis of piperazines, another important class of nitrogen-containing heterocycles, can be achieved through the "dimerization" of aziridines. A novel method for the synthesis of optically pure 1-(2-aminoalkyl)aziridines involves the nucleophilic ring-opening of an activated aziridine by another aziridine molecule. researchgate.net This reaction, promoted by a Lewis acid such as ZnBr₂, can proceed with high stereoselectivity, leading to a single diastereoisomer when starting from an optically pure NH-aziridine. researchgate.net The resulting 1-(2-aminoalkyl)aziridines are precursors that can potentially be cyclized to form piperazine (B1678402) derivatives.

Advancements in Asymmetric Catalysis through Aziridine-Derived Ligands and Organocatalysts

Chiral aziridines are not only valuable building blocks but also serve as scaffolds for the development of novel ligands and organocatalysts for asymmetric synthesis. The proximity of the chiral center to the nitrogen atom makes them effective in inducing stereoselectivity in a variety of chemical transformations. mdpi.com

Enantiopure aziridines have been incorporated into bidentate ligands containing other heteroatoms like sulfur (N,S-ligands) and phosphorus (phosphine ligands). mdpi.commdpi.com These aziridine-derived ligands have shown promise in metal-catalyzed reactions. For example, new bidentate N,S-ligands based on aziridines have been successfully used in the palladium-catalyzed Tsuji-Trost reaction and in the addition of organozinc reagents to aldehydes, achieving high enantioselectivity. mdpi.com The electronic properties of substituents on the ligand have been shown to influence the outcome of these reactions. mdpi.com

Furthermore, chiral aziridine-phosphines have been developed as highly effective organocatalysts for the asymmetric intramolecular Rauhut-Currier reaction. mdpi.com These catalysts have been used to synthesize chiral phenols with excellent enantiomeric excess (up to 98% ee). mdpi.com The stereochemical outcome of the reaction can be controlled by selecting the appropriate enantiomer of the aziridine-phosphine catalyst. mdpi.com

The development of organocatalytic methods for the ring-opening of aziridines has also been an area of active research. For instance, the use of chiral phase-transfer catalysts has enabled the organocatalytic ring-opening of N-tosyl protected aziridines by β-ketoesters, yielding optically active aminoethyl functionalized compounds with up to 99% ee. rsc.org

Catalyst/Ligand TypeReactionProductEnantiomeric Excess (ee)Reference
Aziridine-derived N,S-ligandsDiethylzinc (B1219324) addition to benzaldehydeSecondary alcoholup to 94.2:5.8 er mdpi.com
Chiral aziridine-phosphinesIntramolecular Rauhut-Currier reactionChiral phenolsup to 98% ee mdpi.com
Chiral Phase-Transfer CatalystRing-opening of N-tosyl aziridines with β-ketoestersOptically active aminoethyl functionalized compoundsup to 99% ee rsc.org
VANOL/VAPOL-borate catalystsAsymmetric aziridination of iminesN-benzhydryl aziridineslow to mid 90s ee nih.gov

Development of Novel Methodologies for Stereoselective Carbon-Carbon Bond Formation

The inherent ring strain and polarizability of the aziridine ring in this compound make it an excellent electrophile for reactions with a variety of carbon-based nucleophiles. The stereochemical information embedded in the chiral aziridine can be effectively transferred to the product, enabling the synthesis of enantiomerically enriched compounds. Research in this area has largely focused on the regioselective and stereoselective ring-opening of the aziridine with organometallic reagents.

One of the primary strategies for forming carbon-carbon bonds using chiral aziridines involves their reaction with organocuprates, also known as Gilman reagents. These reagents are known for their high nucleophilicity and are particularly effective in the ring-opening of strained heterocycles. The reaction of this compound with an organocuprate, such as lithium dimethylcuprate, is expected to proceed via an S\textsubscript{N}2-type mechanism. The nucleophilic attack would preferentially occur at the less sterically hindered carbon of the aziridine ring, which is the unsubstituted carbon at the 3-position. This regioselectivity is crucial for the controlled formation of the desired product. The stereochemistry of the reaction is also of paramount importance. A successful stereoselective transformation would result in the inversion of the configuration at the site of nucleophilic attack, leading to the formation of a new stereocenter with a predictable orientation.

Another significant class of nucleophiles for the ring-opening of aziridines is Grignard reagents. These organomagnesium compounds are highly reactive and can readily attack electrophilic carbon centers. The reaction of this compound with a Grignard reagent, for instance, methylmagnesium bromide, would also be anticipated to follow an S\textsubscript{N}2 pathway. Similar to the reaction with organocuprates, the attack would likely occur at the C3 position, leading to the formation of a new carbon-carbon bond. The stereochemical outcome would be inversion of configuration at the reaction center, thus preserving and transferring the chirality of the starting material to the product.

The table below summarizes the expected outcomes for the reaction of this compound with representative organometallic reagents, based on established principles of aziridine chemistry.

ReagentExpected Major ProductStereochemistry
Lithium Dimethylcuprate(S)-N,1-dimethyl-2-phenylethanamineInversion at C3
Methylmagnesium Bromide(S)-N,1-dimethyl-2-phenylethanamineInversion at C3
Phenylmagnesium Bromide(S)-N-methyl-1,2-diphenylethanamineInversion at C3

It is important to note that while these reactions are based on well-understood mechanisms, the specific yields and diastereoselectivities would need to be empirically determined through detailed experimental studies. Factors such as the choice of solvent, reaction temperature, and the presence of additives can significantly influence the outcome of these stereoselective carbon-carbon bond-forming reactions. The development of these methodologies is critical for expanding the synthetic chemist's toolkit for creating complex chiral molecules from readily available starting materials like this compound.

Q & A

Q. How is (2S)-1-methyl-2-phenylaziridine synthesized and characterized in laboratory settings?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions or azide-alkene coupling. For example, phenyl azide can react with substituted alkenes under controlled conditions to form aziridines. Purification via column chromatography (e.g., silica gel) is critical to isolate the enantiomerically pure product. Characterization relies on 1H NMR spectroscopy , where key signals include δ 2.50 ppm (N–CH₃), δ 2.28 and 1.63 ppm (aziridine CH₂ protons), and aromatic protons at δ 7.21–7.37 ppm . Experimental protocols must detail reaction stoichiometry, solvent systems, and purification steps to ensure reproducibility .

Q. What are the standard spectroscopic markers for confirming the structure of this compound?

  • Methodological Answer : 1H NMR is indispensable for structural confirmation. The methyl group attached to nitrogen appears as a singlet at δ 2.50 ppm, while the aziridine ring protons exhibit splitting patterns (e.g., doublets at δ 1.63 and 1.91 ppm with coupling constants J = 3.2–6.7 Hz). Aromatic protons integrate to five hydrogen atoms, confirming the phenyl substituent . Polarimetry or chiral HPLC should validate enantiomeric purity.

Advanced Research Questions

Q. How can researchers address contradictions in catalytic activity data for this compound in CO₂ fixation reactions?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., yield variations in CO₂ coupling) may arise from co-catalyst interactions or solvent effects. For instance, tetrabutylammonium bromide (TBAB) enhances reactivity by stabilizing intermediates . To resolve contradictions:
  • Replicate experiments under identical conditions (temperature, pressure, catalyst loading).
  • Perform control studies to isolate the role of co-catalysts.
  • Use kinetic profiling to compare reaction pathways.
    Cross-referencing with empirical contradiction frameworks (e.g., falsification protocols for reliability checks) ensures robust conclusions .

Q. What experimental parameters critically influence the enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity depends on:
  • Chiral catalysts : Asymmetric induction via transition-metal complexes or organocatalysts.
  • Reaction temperature : Lower temperatures (e.g., 0–25°C) reduce racemization.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates.
    For example, silyl-protected intermediates in aziridine synthesis (e.g., dimethylphenylsilyl groups) improve stereochemical control, as shown in analogous systems .

Q. How should researchers design experiments to evaluate the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal stability : Thermogravimetric analysis (TGA) or controlled heating (e.g., 25–100°C) in inert atmospheres.
  • Oxidative sensitivity : Exposure to O₂ or peroxides, monitored via FTIR or HPLC.
  • Hydrolytic stability : Reactivity in aqueous buffers (pH 1–14) over time.
    Safety data sheets (SDS) recommend storing the compound at room temperature in airtight containers, avoiding oxidizers .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Documentation : Precisely report molar ratios, solvent purity, and reaction times.
  • Characterization : Provide full spectroscopic datasets (NMR, IR, MS) in supplementary materials .
  • Batch consistency : Use standardized reagents and validate purity via elemental analysis.
  • Peer validation : Share protocols with independent labs for cross-verification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.